Cas no 1154571-03-5 (2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione)
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione structure](https://ja.kuujia.com/scimg/cas/1154571-03-5x500.png)
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- NE60456
- 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
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- MDL: MFCD11979596
- インチ: 1S/C14H16N2O2/c15-10-4-3-5-11(8-10)16-12(17)9-14(13(16)18)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2
- InChIKey: KTFPWRGUBKCAEK-UHFFFAOYSA-N
- SMILES: O=C1C2(CC(N1C1C=CC=C(C=1)N)=O)CCCC2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 374
- XLogP3: 1.5
- トポロジー分子極性表面積: 63.4
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55123-0.1g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 0.1g |
$257.0 | 2023-08-31 | |
Enamine | EN300-55123-2.5g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 2.5g |
$1454.0 | 2023-08-31 | |
Enamine | EN300-55123-0.25g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 0.25g |
$367.0 | 2023-08-31 | |
Chemenu | CM449647-1g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95%+ | 1g |
$822 | 2023-01-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4015-1G |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 1g |
¥ 3,220.00 | 2023-03-15 | |
TRC | A616258-50mg |
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 50mg |
$ 185.00 | 2022-06-08 | ||
TRC | A616258-100mg |
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 100mg |
$ 295.00 | 2022-06-08 | ||
Enamine | EN300-55123-5g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 5g |
$2152.0 | 2023-08-31 | |
Aaron | AR019Y7P-50mg |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 50mg |
$265.00 | 2025-02-10 | |
Aaron | AR019Y7P-1g |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
1154571-03-5 | 95% | 1g |
$1047.00 | 2025-02-10 |
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dioneに関する追加情報
Compound CAS No. 1154571-03-5: 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
The compound with CAS No. 1154571-03-5, known as 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the nitrogen atom in the azaspiro structure.
The spiro[4.4]nonane framework of this compound provides a unique structural rigidity and stability, making it an attractive candidate for drug design and materials science applications. The presence of the 3-aminophenyl group introduces additional functional diversity, enabling interactions with biological systems and enhancing its versatility in chemical reactions.
Recent studies have highlighted the potential of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione in pharmacological research, particularly in the development of bioactive molecules with anti-inflammatory and antioxidant properties. Researchers have explored its ability to modulate cellular signaling pathways, offering promising leads for therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In terms of synthesis, this compound can be prepared through a multi-step process involving cyclization reactions and selective functionalization strategies. The use of advanced catalytic systems has significantly improved the yield and purity of the compound, making it more accessible for large-scale production and research purposes.
The dione functionality in the molecule plays a crucial role in its chemical reactivity and stability. This feature has been exploited in various applications, including the development of novel materials with tailored electronic properties and the design of sensors for environmental monitoring.
Furthermore, computational studies have provided valuable insights into the molecular dynamics and interaction patterns of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione. These studies have revealed its potential as a scaffold for drug delivery systems and as a building block for advanced organic materials.
In conclusion, CAS No. 1154571-03-5, or 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione, represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of chemical innovation.
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